2-(2-Methoxyacetyl)cycloheptan-1-one
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Overview
Description
2-(2-Methoxyacetyl)cycloheptan-1-one is an organic compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound is known for its unique structure, which includes a cycloheptanone ring substituted with a methoxyacetyl group. It is a clear, pale liquid with a purity of at least 95% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyacetyl)cycloheptan-1-one can be achieved through various methods. One common approach involves the reaction of cycloheptanone with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for high yield and purity, and the product is subjected to rigorous quality control measures, including NMR, HPLC, and GC analysis .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyacetyl)cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxyacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cycloheptanone derivatives.
Scientific Research Applications
2-(2-Methoxyacetyl)cycloheptan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyacetyl)cycloheptan-1-one involves its interaction with specific molecular targets. The methoxyacetyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: A smaller ring analog with similar reactivity.
Cyclohexenone: Another cyclic ketone with a six-membered ring.
2-Methyl-2-cyclopenten-1-one: A methyl-substituted analog with different reactivity patterns.
Uniqueness
2-(2-Methoxyacetyl)cycloheptan-1-one is unique due to its seven-membered ring structure and the presence of a methoxyacetyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2-(2-methoxyacetyl)cycloheptan-1-one |
InChI |
InChI=1S/C10H16O3/c1-13-7-10(12)8-5-3-2-4-6-9(8)11/h8H,2-7H2,1H3 |
InChI Key |
GUTQMYNWYNVLDB-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)C1CCCCCC1=O |
Origin of Product |
United States |
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